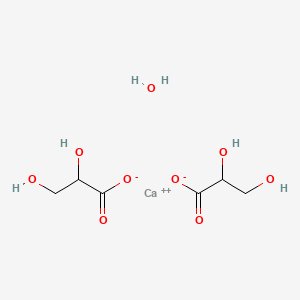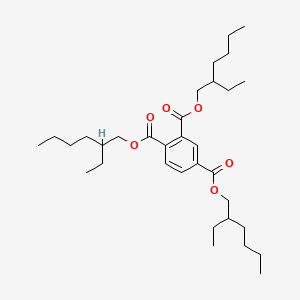
Methyl prop-2-enoate;prop-2-enenitrile
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl prop-2-enoate: can be synthesized through the esterification of acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Prop-2-enenitrile: is commonly produced through the ammoxidation of propylene. This process involves the reaction of propylene, ammonia, and oxygen over a catalyst such as bismuth molybdate at high temperatures (around 400-500°C).
Industrial Production Methods
Methyl prop-2-enoate: is industrially produced via the direct oxidation of ethylene with acetic acid and oxygen in the presence of a palladium chloride and copper chloride catalyst under heated and pressurized conditions.
Prop-2-enenitrile: is produced on an industrial scale through the Sohio process, which involves the catalytic ammoxidation of propylene using a bismuth phosphomolybdate catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl prop-2-enoate can undergo oxidation reactions to form acrylic acid.
Reduction: Prop-2-enenitrile can be reduced to form propylamine.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a nickel catalyst can be used for reduction.
Substitution: Sodium hydroxide or other strong bases can be used for nucleophilic substitution reactions.
Major Products
Oxidation of Methyl prop-2-enoate: Acrylic acid.
Reduction of Prop-2-enenitrile: Propylamine.
Substitution Reactions: Various substituted acrylates and nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl prop-2-enoate;prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the production of polymers and copolymers.
Biology: Utilized in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Employed in the manufacture of adhesives, coatings, and sealants due to its polymerizable nature.
Mecanismo De Acción
The mechanism of action of methyl prop-2-enoate;prop-2-enenitrile involves its ability to undergo polymerization and other chemical reactions. The ester and nitrile functional groups allow it to participate in a variety of chemical transformations, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: Similar to methyl prop-2-enoate but with an additional methyl group on the alpha carbon.
Acrylonitrile: Similar to prop-2-enenitrile but without the ester group.
Styrene: Similar in terms of polymerizable nature but with a different functional group (vinyl group).
Uniqueness
Methyl prop-2-enoate;prop-2-enenitrile is unique due to the presence of both ester and nitrile functional groups, which allows it to participate in a wider range of chemical reactions compared to its individual components. This dual functionality makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
methyl prop-2-enoate;prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C3H3N/c1-3-4(5)6-2;1-2-3-4/h3H,1H2,2H3;2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHJOMSTWVDDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C.C=CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24968-79-4 | |
| Details | Compound: Acrylonitrile-methyl acrylate copolymer | |
| Record name | Acrylonitrile-methyl acrylate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24968-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24968-79-4 | |
| Record name | 2-Propenoic acid, methyl ester, polymer with 2-propenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, methyl ester, polymer with 2-propenenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7802661.png)
![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7802665.png)







